
(6-Fluoro-4-methylpyridin-3-yl)methanamine
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Overview
Description
(6-Fluoro-4-methylpyridin-3-yl)methanamine: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. The compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 6-fluoro-4-methylpyridine.
Functional Group Introduction: The methanamine group is introduced at the 3rd position through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a suitable amine source under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom or the methanamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Fluoro-4-methylpyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The specific mechanism of action of (6-Fluoro-4-methylpyridin-3-yl)methanamine depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoro-2-methylpyridin-3-yl)methanamine
- (6-Fluoro-4-methylpyridin-2-yl)methanamine
- (6-Fluoro-4-methylpyridin-5-yl)methanamine
Uniqueness
(6-Fluoro-4-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methanamine group at specific positions can result in distinct properties compared to other similar compounds.
Biological Activity
Overview
(6-Fluoro-4-methylpyridin-3-yl)methanamine is a pyridine derivative with significant potential in biological applications. Its unique structure, characterized by a fluorine atom at the 6th position and a methyl group at the 4th position, makes it a subject of interest in medicinal chemistry, particularly for its enzyme inhibition and receptor binding capabilities.
- IUPAC Name : this compound
- Molecular Formula : C7H9FN2
- CAS Number : 1393566-13-6
- InChI Key : PAILNORVJOIZKJ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves:
- Starting with 6-fluoro-4-methylpyridine.
- Introducing the methanamine group via nucleophilic substitution.
- Utilizing bases like sodium hydride or potassium carbonate in solvents such as DMF or THF under controlled heating conditions.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to modulate enzyme kinetics through competitive inhibition mechanisms, which can be crucial in drug development.
Receptor Binding
The compound has shown potential in binding to various receptors, influencing signal transduction pathways. This activity suggests its role as a pharmacophore in drug design targeting specific receptors involved in disease processes.
Antimicrobial Activity
A study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The findings revealed:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.039 mg/mL against various bacterial strains such as E. coli and Bacillus mycoides.
Compound | MIC against E. coli | MIC against Bacillus mycoides |
---|---|---|
This compound | 0.0195 mg/mL | 0.0048 mg/mL |
This data highlights its potential as an antibacterial agent.
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound on cancer cell lines demonstrated:
- Induction of apoptosis in treated cells, with significant cleavage of PARP, indicating activation of apoptotic pathways.
Cytotoxicity was measured using cell viability assays, showing a dose-dependent response across various cancer models.
The biological activity of this compound is believed to involve:
- Binding to Active Sites : The compound interacts with target enzymes or receptors, altering their activity.
- Signal Transduction Modulation : It may affect pathways related to cell growth and apoptosis, making it a candidate for further therapeutic exploration.
Properties
IUPAC Name |
(6-fluoro-4-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILNORVJOIZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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